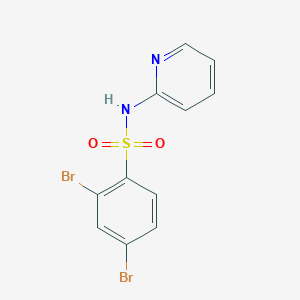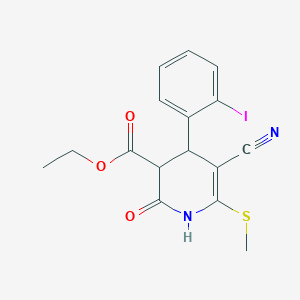![molecular formula C18H17Br2N3O5 B11537975 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)
6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a dibromophenyl group, an acetamido group, and a dimethoxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps:
Formation of the Dibromophenyl Intermediate: The starting material, 2,4-dibromoaniline, undergoes a reaction with acetic anhydride to form 2,4-dibromoacetanilide.
Amination Reaction: The dibromoacetanilide is then reacted with glycine to form 2-[(2,4-dibromophenyl)amino]acetamide.
Condensation Reaction: This intermediate undergoes a condensation reaction with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Due to its unique structure, it can be used as a probe to study biological pathways and interactions, especially those involving brominated aromatic compounds.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new drugs, particularly those targeting cancer or infectious diseases.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to its aromatic and brominated nature.
作用機序
The mechanism of action of 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The dibromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and imine groups may also play roles in binding to biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
2,4-Dibromoaniline: Shares the dibromophenyl group but lacks the additional functional groups.
2,3-Dimethoxybenzoic Acid: Shares the benzoic acid moiety but lacks the dibromophenyl and acetamido groups.
N-(2,4-Dibromophenyl)acetamide: Similar structure but lacks the imine and benzoic acid groups.
Uniqueness: 6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H17Br2N3O5 |
|---|---|
分子量 |
515.2 g/mol |
IUPAC名 |
6-[(E)-[[2-(2,4-dibromoanilino)acetyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C18H17Br2N3O5/c1-27-14-6-3-10(16(18(25)26)17(14)28-2)8-22-23-15(24)9-21-13-5-4-11(19)7-12(13)20/h3-8,21H,9H2,1-2H3,(H,23,24)(H,25,26)/b22-8+ |
InChIキー |
OKHHTEBJMHZBBC-GZIVZEMBSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)C(=O)O)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)
![(2E)-3-(biphenyl-4-yl)-N-[2-(3-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11537894.png)

![4-bromo-2-chloro-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537902.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)
![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)


![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
![N-(2-bromo-4-methylphenyl)-4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11537990.png)
